molecular formula C10H6Cl2N2 B1390834 6,6'-Dichloro-3,3'-bipyridine CAS No. 206438-08-6

6,6'-Dichloro-3,3'-bipyridine

Cat. No.: B1390834
CAS No.: 206438-08-6
M. Wt: 225.07 g/mol
InChI Key: XKIAROROTBNXKZ-UHFFFAOYSA-N
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Description

6,6'-Dichloro-3,3'-bipyridine is a halogenated bipyridine derivative characterized by chlorine substituents at the 6 and 6' positions of a 3,3'-bipyridine core. Its molecular formula is C₁₀H₆Cl₂N₂, with a molecular weight of 217.07 g/mol. The compound is notable for its steric and electronic properties, which arise from the electron-withdrawing chlorine atoms and the spatial arrangement of the pyridine rings. It serves as a versatile ligand in coordination chemistry, particularly in stabilizing transition metal complexes (e.g., Cu, Pt, Pd) due to its rigid geometry and enhanced Lewis acidity . The chlorine substituents also influence photophysical properties and catalytic activity, making it valuable in materials science and homogeneous catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dichloro-3,3’-bipyridine typically involves the chlorination of 3,3’-bipyridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of 6,6’-Dichloro-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

6,6’-Dichloro-3,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the reagents used. For example, nucleophilic substitution with sodium methoxide would yield 6,6’-dimethoxy-3,3’-bipyridine .

Scientific Research Applications

Coordination Chemistry

One of the primary applications of 6,6'-Dichloro-3,3'-bipyridine is its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and material synthesis. For instance, its ability to coordinate with metals like ruthenium has been explored for developing new catalytic systems for organic transformations .

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It has been employed in various synthetic pathways, including the synthesis of bipyridinium derivatives that exhibit interesting electrochemical properties . These derivatives are useful in developing sensors and other electronic devices.

Supramolecular Chemistry

In supramolecular chemistry, this compound is used as a key component in constructing complex nanosystems. Its electrochemical properties allow for the design of materials with tunable characteristics, such as colorimetric sensors and responsive materials. The ability to manipulate its electronic state through substitution makes it a valuable tool for researchers.

Biological Applications

Recent studies have investigated the potential biological activities of compounds derived from this compound. Some derivatives have shown promising antimicrobial and anticancer properties due to their ability to interact with biological targets such as enzymes and receptors . This opens avenues for further research into drug development.

Data Tables

Application AreaDescriptionKey Findings
Coordination ChemistryActs as a ligand for metal complexesForms stable complexes with transition metals
Organic SynthesisBuilding block for complex organic moleculesFacilitates synthesis of bipyridinium derivatives
Supramolecular ChemistryComponent in constructing nanosystemsEnables tunable electrochemical properties
Biological ApplicationsInvestigated for antimicrobial and anticancer activitiesShows potential interaction with biological targets

Case Study 1: Catalytic Applications

A study demonstrated that complexes formed with this compound and ruthenium exhibited high catalytic activity in oxidation reactions. The research highlighted how varying the substituents on the bipyridine ring could enhance catalytic efficiency .

Case Study 2: Antimicrobial Activity

Research into derivatives of this compound revealed notable antibacterial activity against both gram-positive and gram-negative bacteria. The study assessed minimum inhibitory concentrations (MICs) and found that certain derivatives could serve as potential leads for new antibiotics .

Mechanism of Action

The mechanism of action of 6,6’-Dichloro-3,3’-bipyridine largely depends on its role as a ligand. It coordinates with metal centers, influencing the electronic properties and reactivity of the metal complexes formed. This coordination can affect various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 6,6'-Dichloro-3,3'-bipyridine with structurally related bipyridine derivatives:

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Applications References
This compound 3,3'-bipyridine Cl (6,6') 217.07 Stabilizing Cu(I) complexes; photophysical studies
6,6'-Dichloro-2,2'-bipyridine 2,2'-bipyridine Cl (6,6') 217.07 Rhodium catalysis; steric modulation in Cp* ligand interactions
6,6'-Dimethyl-3,3'-dihydroxy-2,2'-bipyridine 2,2'-bipyridine CH₃ (6,6'), OH (3,3') 244.25 Luminescent dyes; excited-state intramolecular proton transfer (ESIPT)
[3,3'-Bipyridine]-6,6'-dicarbaldehyde 3,3'-bipyridine CHO (6,6') 212.20 Schiff base formation; MOF/COF synthesis; anion-selective binding
6,6′-Bis(methoxy)-2,2′-bipyridine 2,2'-bipyridine OCH₃ (6,6') 244.25 Ring transformation studies; lower synthetic yield compared to methyl derivatives

Key Observations:

Positional Isomerism : The 3,3'-bipyridine core (vs. 2,2') reduces conjugation between nitrogen lone pairs, altering electronic properties. For example, this compound exhibits distinct coordination behavior compared to its 2,2'-bipyridine analogue, as seen in Rh complexes where 6,6'-substituents sterically hinder Cp* ligand interactions .

Substituent Effects : Chlorine atoms enhance electron-withdrawing effects, increasing metal-ligand bond strength in Cu(I) complexes compared to methyl or methoxy groups . In contrast, aldehyde groups in [3,3'-bipyridine]-6,6'-dicarbaldehyde enable dynamic covalent chemistry for anion recognition .

Synthetic Accessibility : 6,6'-Dichloro derivatives are typically synthesized via Ullmann coupling or palladium-catalyzed cross-coupling (e.g., 6,6'-dibromo precursors reacting with alkynes) . Methoxy and methyl substituents, however, require milder conditions but face challenges in regioselectivity .

Material Science Relevance

  • MOFs/COFs : [3,3'-Bipyridine]-6,6'-dicarbaldehyde is preferred over chloro derivatives for constructing dynamic covalent frameworks due to reversible Schiff base formation .
  • Anion Binding : Fe(II) complexes of 3,3'-bipyridine-6,6'-dicarbaldehyde selectively bind PF₆⁻ over BF₄⁻, a property absent in chloro analogues .

Biological Activity

6,6'-Dichloro-3,3'-bipyridine is a chemical compound that belongs to the bipyridine family, characterized by the presence of two pyridine rings connected by a carbon atom with chlorine substituents at the 6 positions of both rings. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data.

  • Molecular Formula : C10H6Cl2N2
  • Molecular Weight : 228.07 g/mol
  • Structure : The bipyridine structure enhances its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus35 µg/mL
Escherichia coli65 µg/mL

The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, akin to other known antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways and the inhibition of tumor growth.

Case Study: Cancer Cell Lines

A study evaluating the effects on human breast cancer cells (MCF-7) reported:

  • IC50 Value : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed through caspase activation assays.
  • Inhibition of Protein Synthesis : Similar to antibiotics that target ribosomal subunits, this compound may inhibit protein synthesis in bacterial cells by binding to ribosomal components .
  • DNA Interaction : The compound's ability to intercalate into DNA can disrupt replication and transcription processes, leading to cell death .
  • Metal Ion Coordination : The bipyridine structure allows for coordination with metal ions (e.g., copper), which can enhance its biological activity by forming stable complexes that interact with various molecular targets .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : Demonstrated effectiveness against multidrug-resistant strains.
  • Cytotoxicity in Cancer Cells : Significant reduction in viability across multiple cancer cell lines.
  • Synergistic Effects : When combined with other antimicrobial agents, it exhibited enhanced efficacy against resistant bacterial strains.

Q & A

Q. Basic: What are the established synthetic routes for preparing 6,6'-Dichloro-3,3'-bipyridine and its metal complexes?

Methodological Answer:

  • Core Synthesis : this compound can be synthesized via reductive coupling of 2-halomethylpyridines using nickel catalysts (e.g., NiCl₂ with reducing agents) . For derivatives like 6,6'-dimethyl-3,3'-bipyridine, reactions with aromatic aldehydes (e.g., styryl or thienyl groups) yield distyryl derivatives, which are precursors for optical materials .
  • Metal Complexes : Dichloro platinum(II) complexes are prepared by reacting 6,6'-dimethyl-2,2'-bipyridine with PtCl₂ in solvents like DMF or DMSO, followed by crystallization . Ruthenium complexes (e.g., chiral catalysts) are synthesized by coordinating dichloro ligands with Ru precursors under inert conditions .

Q. Advanced: How can computational methods like DFT-D3 be optimized to predict noncovalent interactions in this compound derivatives?

Methodological Answer:

  • DFT-D3 Calibration : Use Becke-Johnson (BJ) damping to avoid repulsive forces at short interatomic distances. This approach improves accuracy for medium-range electron correlation and intramolecular dispersion effects .
  • Validation : Compare computed interaction energies (e.g., S22 benchmark set) with experimental crystallographic data (e.g., θS and θT angles from XRD) to assess torsion and bowing in metal complexes .

Q. Basic: What spectroscopic techniques are most effective for characterizing structural distortions in this compound metal complexes?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolves out-of-plane distortions (e.g., θS = 36.73° in Pt complexes) and S-shaped bending via ds values .
  • NMR Spectroscopy : Detects dynamic distortions in solution; e.g., ¹H NMR chemical shifts reveal steric interactions between methyl groups and chlorides .

Q. Advanced: How do steric effects from 6,6'-substituents influence catalytic activity in ruthenium complexes?

Methodological Answer:

  • Ligand Design : Bulky substituents (e.g., tetramethoxy or diphenylphosphine groups) induce torsional strain, reducing metal center accessibility. This impacts enantioselectivity in asymmetric catalysis .
  • Activity Testing : Compare turnover frequencies (TOF) of [(R)-tetramethoxy-bipyridine]Ru complexes with unsubstituted analogs in hydrogenation reactions .

Q. Advanced: What strategies resolve contradictions between computational predictions and experimental data in the nonlinear optical properties of 6,6'-distyryl derivatives?

Methodological Answer:

  • Experimental Validation : Use ultrafast Z-scan measurements (e.g., third-order nonlinear susceptibility, χ⁽³⁾) to quantify optical nonlinearity, as done for 6,6'-bis(thienyl)vinylene derivatives .
  • Solvent Modeling : Apply continuum solvation models (e.g., COSMO) to account for solvent effects on polarizability, which DFT gas-phase calculations may overlook .

Q. Basic: What are the key considerations for handling air-sensitive ruthenium complexes containing this compound ligands?

Methodological Answer:

  • Synthesis : Use Schlenk lines or gloveboxes under argon/nitrogen. Purge solvents (e.g., THF, DCM) with inert gas to prevent oxidation .
  • Characterization : Perform XRD and NMR immediately after synthesis. Store complexes in sealed ampules with desiccants .

Q. Advanced: How do intramolecular dispersion forces affect the solid-state packing of this compound derivatives?

Methodological Answer:

  • Computational Analysis : Model π-π stacking and van der Waals interactions using DFT-D3 with BJ-damping. Compare Hirshfeld surfaces with experimental XRD packing motifs .
  • Thermal Stability : Correlate dispersion-corrected lattice energies with thermogravimetric analysis (TGA) data to predict melting/decomposition points .

Properties

IUPAC Name

2-chloro-5-(6-chloropyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIAROROTBNXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654747
Record name 6,6'-Dichloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206438-08-6
Record name 6,6'-Dichloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-3-methyl-1,3-thiazolidine-2,4-dione
5-Bromo-3-methyl-1,3-thiazolidine-2,4-dione
6,6'-Dichloro-3,3'-bipyridine
5-Bromo-3-methyl-1,3-thiazolidine-2,4-dione
5-Bromo-3-methyl-1,3-thiazolidine-2,4-dione
6,6'-Dichloro-3,3'-bipyridine
5-Bromo-3-methyl-1,3-thiazolidine-2,4-dione
5-Bromo-3-methyl-1,3-thiazolidine-2,4-dione
6,6'-Dichloro-3,3'-bipyridine
5-Bromo-3-methyl-1,3-thiazolidine-2,4-dione
5-Bromo-3-methyl-1,3-thiazolidine-2,4-dione
6,6'-Dichloro-3,3'-bipyridine
5-Bromo-3-methyl-1,3-thiazolidine-2,4-dione
5-Bromo-3-methyl-1,3-thiazolidine-2,4-dione
6,6'-Dichloro-3,3'-bipyridine
5-Bromo-3-methyl-1,3-thiazolidine-2,4-dione
5-Bromo-3-methyl-1,3-thiazolidine-2,4-dione
6,6'-Dichloro-3,3'-bipyridine

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